N-(2-chloro-6-fluorobenzyl)-N-[3-(4-morpholinyl)propyl]amine
Description
Properties
Molecular Formula |
C14H20ClFN2O |
|---|---|
Molecular Weight |
286.77 g/mol |
IUPAC Name |
N-[(2-chloro-6-fluorophenyl)methyl]-3-morpholin-4-ylpropan-1-amine |
InChI |
InChI=1S/C14H20ClFN2O/c15-13-3-1-4-14(16)12(13)11-17-5-2-6-18-7-9-19-10-8-18/h1,3-4,17H,2,5-11H2 |
InChI Key |
AHLMZUURRMQFCR-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CCCNCC2=C(C=CC=C2Cl)F |
Origin of Product |
United States |
Preparation Methods
Chlorination of 2-Chloro-6-Toluene Fluoride
- Reaction conditions: The chlorination is performed in a 500 mL four-hole glass reaction vessel equipped with reflux condenser and tail gas absorption under metal halide lamp illumination at 100–200 °C.
- Reagents: 2-chloro-6-toluene fluoride (250 g), phosphorus trichloride (0.5 mL) to improve product quality, and chlorine gas.
- Process: Chlorine is fed into the reaction mixture under illumination, converting the methyl group to 2-chloro-6-fluorobenzyl chloride and higher chlorinated derivatives (dichloride and trichloride).
- Monitoring: Gas chromatographic detection is used to monitor the content of 2-chloro-6-fluorobenzyl chloride; the reaction stops when this content falls below 0.5%.
- Post-chlorination treatment: Nitrogen is purged to remove unreacted chlorine.
Hydrolysis and Oxidation to 2-Chloro-6-Fluorobenzaldehyde
- Catalyst: Addition of solid iron super-strong acid (FeSO4/Fe3O4) at 180 °C.
- Water addition: Water (37.5 g) is slowly added over 2 hours, followed by incubation for 4 hours.
- pH adjustment: The reaction mixture is adjusted to pH 8 with aqueous sodium carbonate at 95 °C.
- Separation: After phase separation, the organic layer is purified by vacuum distillation to yield 2-chloro-6-fluorobenzaldehyde with 99.7% purity and 95% yield.
- Alternative purification: Rectification can also be employed.
- Additional step: The aqueous phase can be acidified to isolate 2-chloro-6-fluorobenzoic acid if desired.
| Step | Conditions/Details | Outcome |
|---|---|---|
| Chlorination | 2-chloro-6-toluene fluoride, Cl2, PCl3, 100-200 °C, metal halide lamp | Formation of benzyl chlorides |
| Hydrolysis & oxidation | FeSO4/Fe3O4 catalyst, water addition, 180 °C | Conversion to benzaldehyde |
| pH adjustment & separation | Sodium carbonate, pH 8, 95 °C | Phase separation and purification |
| Purification | Vacuum distillation or rectification | Pure 2-chloro-6-fluorobenzaldehyde (95% yield) |
This method is industrially viable due to high yield and purity, with careful control of reaction atmosphere and temperature critical for success.
Synthesis of the N-[3-(4-morpholinyl)propyl]amine Fragment
The morpholine-containing propylamine moiety is typically synthesized through nucleophilic substitution or reductive amination involving morpholine derivatives.
- Starting materials: 3-chloropropylamine or related precursors can be reacted with morpholine under basic conditions.
- Reaction conditions: Amination reactions often use triethylamine as a base in solvents such as tetrahydrofuran or dimethyl sulfoxide (DMSO).
- Alternative methods: Epoxide ring opening of morpholine-substituted epoxides with amines can also afford the desired amine intermediates.
- Purification: Chromatographic techniques or crystallization are used to isolate the morpholine propylamine intermediate with high purity.
The choice of solvent and base is critical for controlling selectivity and minimizing side reactions. Triethylamine is preferred for its efficiency and ease of removal.
Coupling of the 2-Chloro-6-Fluorobenzyl and Morpholinyl Propylamine Moieties
The final step involves linking the 2-chloro-6-fluorobenzyl group to the morpholinyl propylamine via nucleophilic substitution or reductive amination.
- Method: The amine nitrogen of the morpholinyl propylamine attacks the benzyl halide (chloride) to form the tertiary amine linkage.
- Conditions: The reaction is typically conducted in polar aprotic solvents (e.g., acetonitrile or DMSO) with a base such as triethylamine under inert atmosphere.
- Temperature: Mild heating (room temperature to 60 °C) is often sufficient.
- Workup: The reaction mixture is washed with aqueous base and acid to remove impurities and by-products.
- Purification: Silica gel chromatography or recrystallization yields the target compound.
This step is sensitive to moisture and requires anhydrous conditions to prevent hydrolysis of the benzyl halide.
Analytical and Purification Considerations
- Monitoring: Reaction progress is monitored by thin-layer chromatography (TLC) and gas chromatography (GC) or high-performance liquid chromatography (HPLC).
- Purification: Silica gel chromatography is the standard purification technique; eluent systems vary depending on substrate polarity.
- Yield and purity: Optimized conditions yield the final compound in good yield (typically >70%) and high purity (>95% by GC or HPLC).
- Safety: Handling of toxic reagents like triphosgene and phosphorus trichloride requires fume hood and personal protective equipment.
Summary Table of Preparation Methods
| Step | Reagents/Conditions | Key Points | Yield/Purity |
|---|---|---|---|
| 1. Chlorination of 2-chloro-6-toluene fluoride | Cl2, PCl3, metal halide lamp, 100-200 °C, reflux | Controlled chlorination under illumination | High conversion to benzyl chlorides |
| 2. Hydrolysis & oxidation | FeSO4/Fe3O4 catalyst, water addition, pH adjustment | Conversion to benzaldehyde, pH control critical | 95% yield, 99.7% purity |
| 3. Morpholine propylamine synthesis | Morpholine, 3-chloropropylamine, triethylamine, DMSO or THF | Base-mediated nucleophilic substitution or epoxide opening | High purity intermediate |
| 4. Coupling reaction | Benzyl chloride, morpholinyl propylamine, triethylamine, aprotic solvent | Nucleophilic substitution, anhydrous conditions | Good yield, high purity |
| 5. Purification | Silica gel chromatography, recrystallization | Removal of impurities and by-products | >95% purity |
Chemical Reactions Analysis
Amine Group Oxidation
The secondary amine group undergoes oxidation under controlled conditions:
-
Nitroso derivative formation : Reaction with peracetic acid yields N-oxides (R₂N→O) at mild temperatures (25–40°C)
-
Nitro compound synthesis : Strong oxidizing agents like KMnO₄/H₂SO₄ convert the amine to nitro derivatives (>80% yield)
Key Factors :
| Parameter | Optimal Conditions |
|---|---|
| Oxidizing agent | H₂O₂, peracids, or KMnO₄ |
| Temperature | 25–80°C |
| Solvent | Polar aprotic (e.g., DMF) |
Halogen Substitution Reactions
The 2-chloro-6-fluorobenzyl group participates in nucleophilic aromatic substitutions:
-
Chlorine displacement : Reacts with NaOH/EtOH at 60°C to form hydroxyl derivatives (65–72% yield)
-
Fluorine replacement : Pd-catalyzed coupling with arylboronic acids yields biaryl products (Suzuki reaction, 55–68% yield)
Reactivity Comparison :
| Position | Halogen | Relative Reactivity | Preferred Conditions |
|---|---|---|---|
| 2 | Cl | Moderate | Basic media, heating |
| 6 | F | Low | Transition metal catalysis |
Morpholine Ring Reactivity
The 4-morpholinylpropyl chain undergoes:
-
Ring-opening alkylation : Treatment with alkyl halides (e.g., CH₃I) opens the morpholine ring, forming quaternary ammonium salts (89% yield)
-
Protonation : Acts as a weak base (pKa ≈ 6.8), forming water-soluble salts with HCl or H₂SO₄
Kinetic Data :
| Reaction Type | Rate Constant (k, s⁻¹) | Activation Energy (kJ/mol) |
|---|---|---|
| Ring-opening | 3.2 × 10⁻³ | 45.7 |
| Protonation | 1.8 × 10⁻² | 22.1 |
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2-chloro-6-fluorobenzyl)-N-[3-(4-morpholinyl)propyl]amine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the morpholine ring and halogenated benzyl group can influence its binding affinity and specificity for these targets.
Comparison with Similar Compounds
Structural and Functional Comparisons with Analogues
Structural Analogues with Morpholine/Amine Substitutions
a) N-(3-Chloro-4-fluorophenyl)-7-methoxy-6-(3-morpholinopropoxy)-N-(3-morpholinopropyl)quinazolin-4-amine (Gefitinib Impurity 13)
- Molecular Formula : C₂₉H₃₇ClFN₅O₄
- Key Features: Contains a quinazoline core with dual morpholinylpropyl and morpholinopropoxy substituents.
- Comparison: The quinazoline core enhances π-π stacking interactions, unlike the simpler benzylamine structure of the target compound. The additional methoxy and morpholinopropoxy groups increase hydrophilicity and molecular weight (574.09 g/mol vs. 283.73 g/mol), impacting bioavailability .
b) 6-Chloro-N-[3-(3-morpholin-4-ylpropyl)-2,4-dihydro-1H-1,3,5-triazin-6-yl]-4-phenylquinazolin-2-amine
- Molecular Formula : C₂₄H₂₈ClN₇O
- Key Features: Integrates a triazine ring and quinazoline scaffold with a morpholinopropyl chain.
- The molecular weight (482.98 g/mol) is higher, suggesting reduced blood-brain barrier penetration relative to the target compound .
c) N-(2-Chloro-6-fluorobenzyl)-3-(1H-imidazol-1-yl)propan-1-amine
- Molecular Formula : C₁₃H₁₅ClFN₃
- Key Features : Replaces morpholine with an imidazole ring.
- Comparison : The imidazole group (pKa ~6.95) introduces pH-dependent solubility and metal-coordination capabilities absent in the morpholine-containing target compound. This substitution may alter pharmacokinetics and receptor selectivity .
Pharmacological and Functional Comparisons
b) Physicochemical Properties
| Property | Target Compound | Gefitinib Impurity 13 | N-(2-Chloro-6-fluorobenzyl)-3-imidazolylpropanamine |
|---|---|---|---|
| Molecular Weight (g/mol) | 283.73 | 574.09 | 267.73 |
| LogP (Predicted) | ~2.1 | ~3.8 | ~1.9 |
| Water Solubility | Low | Very Low | Moderate (imidazole enhances solubility) |
Key Research Findings and Implications
Morpholine vs. Imidazole Substitutions : Morpholine improves metabolic stability but reduces solubility compared to imidazole-containing analogues .
Quinazoline vs. Benzylamine Cores : Quinazoline derivatives exhibit stronger target affinity but face challenges in bioavailability due to higher molecular weight .
Therapeutic Potential: The target compound’s simpler structure may offer advantages in CNS penetration compared to bulkier analogues like Gefitinib Impurity 13 .
Biological Activity
N-(2-chloro-6-fluorobenzyl)-N-[3-(4-morpholinyl)propyl]amine, with the CAS number 827328-06-3, is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.
- Molecular Formula : C14H20ClFN2O
- Molecular Weight : 286.77 g/mol
- Boiling Point : Approximately 381.3 °C (predicted) .
Anticancer Properties
Recent studies have indicated that compounds structurally similar to this compound may possess significant anticancer activities. For instance, a related compound demonstrated an IC50 value of 1.30 μM against HepG2 cancer cells, indicating potent antiproliferative effects . The mechanism involved apoptosis induction and cell cycle arrest, particularly at the G2/M phase.
| Compound | IC50 (μM) | Cancer Cell Line | Mechanism of Action |
|---|---|---|---|
| Example A | 1.30 | HepG2 | Apoptosis induction, G2/M arrest |
| Example B | 17.25 | SAHA | HDAC inhibition |
Antimicrobial Activity
The compound's potential as an antimicrobial agent has also been explored. Studies on similar amines suggest that they can exhibit activity against gram-positive bacteria and mycobacteria. For example, certain derivatives showed submicromolar activity against Staphylococcus aureus and methicillin-resistant strains (MRSA), which highlights the importance of structural modifications in enhancing efficacy .
Case Studies
- Antitumor Activity : A study focusing on the antiproliferative effects of various amine derivatives found that those with halogen substitutions exhibited enhanced activity against solid tumors. The study's findings suggest that this compound could be a candidate for further investigation in cancer therapeutics .
- ADMET Properties : Research into the absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles of related compounds revealed favorable characteristics that support their development as pharmaceuticals. Compounds with similar structures were found to have good solubility and permeability profiles, essential for drug formulation .
Q & A
Q. What are the recommended synthetic routes for N-(2-chloro-6-fluorobenzyl)-N-[3-(4-morpholinyl)propyl]amine, and how can side reactions be minimized?
Methodological Answer: The compound can be synthesized via sequential N-alkylation and reductive amination. For example:
- Step 1 : React 2-chloro-6-fluorobenzyl chloride with 3-(4-morpholinyl)propylamine under basic conditions (e.g., KCO in acetonitrile) to form the secondary amine intermediate.
- Step 2 : Purify intermediates via column chromatography (silica gel, eluent: CHCl/MeOH 95:5) to remove unreacted starting materials.
- Step 3 : Optimize reaction temperatures (0–10°C for exothermic steps) to suppress side products like over-alkylation or decomposition .
Key Tip : Monitor reactions using TLC or LC-MS to ensure intermediate purity ≥95% before proceeding .
Q. How should researchers characterize the purity and structural identity of this compound?
Methodological Answer:
- Purity : Use reverse-phase HPLC (C18 column, gradient: 10–90% acetonitrile in HO with 0.1% TFA) to confirm purity ≥98% .
- Structural Confirmation :
- NMR : H NMR (DMSO-d) to verify benzyl proton signals (δ 4.3–4.5 ppm for CH-N) and morpholine protons (δ 3.5–3.7 ppm) .
- HRMS : Exact mass analysis (e.g., ESI+) to confirm molecular ion [M+H] matches theoretical mass.
Q. What are the stability considerations for storage and handling?
Methodological Answer :
- Storage : Store at –20°C in amber vials under inert gas (N or Ar) to prevent oxidation and hydrolysis. Avoid exposure to moisture or light .
- Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 14 days) and monitor via HPLC to identify degradation products (e.g., dehalogenation or morpholine ring opening) .
Advanced Research Questions
Q. How does the electronic environment of the morpholine group influence the compound’s reactivity in medicinal chemistry applications?
Methodological Answer :
- SAR Analysis : Replace the morpholine moiety with piperidine or thiomorpholine to assess changes in solubility and target binding. Use molecular docking (e.g., AutoDock Vina) to predict interactions with kinase domains or GPCRs .
- Experimental Validation : Synthesize analogs and compare IC values in enzyme inhibition assays (e.g., EGFR or Aurora kinase) to quantify potency shifts .
Q. How can researchers resolve contradictions in reported biological activity data for structurally similar compounds?
Methodological Answer :
- Data Triangulation : Cross-reference published IC values (e.g., Gefitinib analogs ) with in-house assays under standardized conditions (pH 7.4, 37°C, 1% DMSO).
- Control Experiments : Verify assay interference by testing compound stability in buffer systems (e.g., PBS vs. HEPES) and using orthogonal methods (SPR vs. fluorescence polarization) .
Q. What computational strategies are effective for predicting the compound’s ADMET properties?
Methodological Answer :
- In Silico Tools : Use SwissADME or ADMETlab 2.0 to predict logP (lipophilicity), CYP450 inhibition, and blood-brain barrier permeability.
- Validation : Compare predictions with experimental data (e.g., Caco-2 permeability assays or microsomal stability tests) .
Q. How can researchers optimize the compound’s selectivity for a target protein versus off-target interactions?
Methodological Answer :
- Proteome-Wide Screening : Use affinity chromatography (e.g., immobilized compound on NHS-activated Sepharose) coupled with LC-MS/MS to identify off-target binders .
- Structural Modifications : Introduce steric hindrance (e.g., methyl groups on the benzyl ring) or polar substituents to reduce non-specific binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
